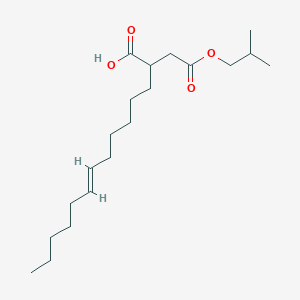
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is a chemical compound that belongs to the family of esters. It is commonly known as geranyl isobutyrate and is widely used in the fragrance industry. Geranyl isobutyrate has a fruity, floral, and sweet aroma, which makes it a popular ingredient in perfumes, soaps, and other personal care products. In recent years, geranyl isobutyrate has gained attention in the scientific community due to its various potential applications in different fields.
Mecanismo De Acción
Geranyl isobutyrate exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. Geranyl isobutyrate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Geranyl isobutyrate has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of inflammatory mediators in different experimental models of inflammation. Geranyl isobutyrate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranyl isobutyrate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Moreover, it has a low toxicity profile, which makes it safe to use in different experiments. However, geranyl isobutyrate has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, its effects may vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for the research on geranyl isobutyrate. One potential area of research is to explore its potential as a therapeutic agent for different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a neuroprotective agent for different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to explore its anti-tumor potential and to elucidate its mechanism of action in different experimental models.
Métodos De Síntesis
Geranyl isobutyrate can be synthesized through the esterification reaction of geraniol and isobutyric acid. Geraniol is a natural compound that is found in various essential oils, such as rose, geranium, and lemon. Isobutyric acid is a carboxylic acid that can be obtained from isobutanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions.
Aplicaciones Científicas De Investigación
Geranyl isobutyrate has been extensively studied for its potential applications in various fields, including the fragrance industry, food industry, and biomedical research. In the fragrance industry, geranyl isobutyrate is used as a flavoring agent in perfumes, soaps, and other personal care products. In the food industry, it is used as a food additive to enhance the flavor and aroma of different food products. In biomedical research, geranyl isobutyrate has shown promising results in various studies as an anti-inflammatory and antioxidant agent.
Propiedades
Número CAS |
141847-13-4 |
|---|---|
Fórmula molecular |
C18H15ClSi |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
Clave InChI |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
SMILES isomérico |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES canónico |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Sinónimos |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
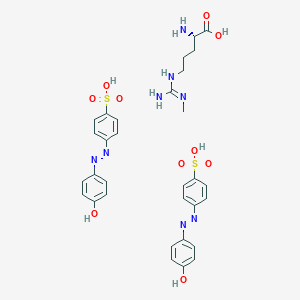
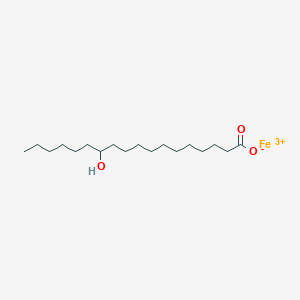
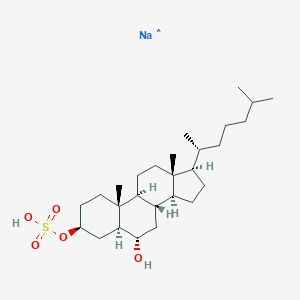
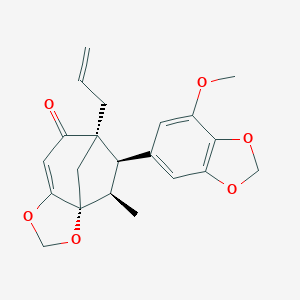

![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
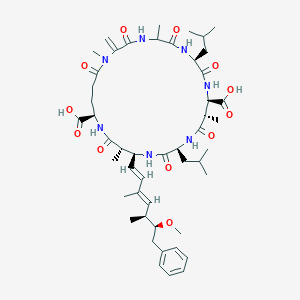
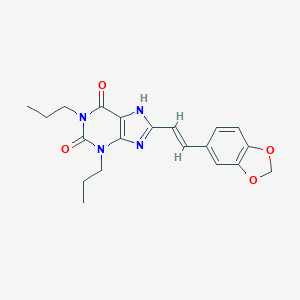

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

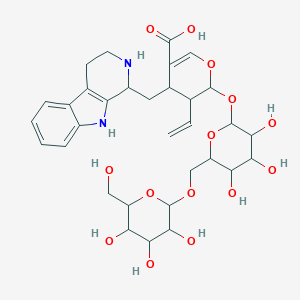
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)